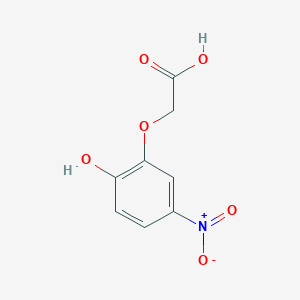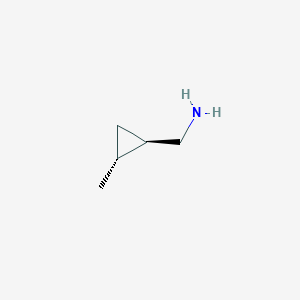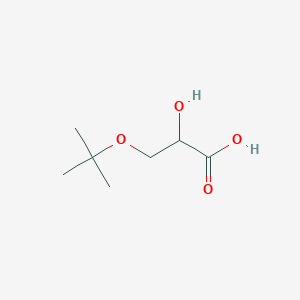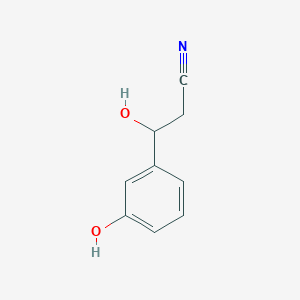![molecular formula C10H13NO2 B8066243 methyl 2-[(1S)-1-aminoethyl]benzoate](/img/structure/B8066243.png)
methyl 2-[(1S)-1-aminoethyl]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-[(1S)-1-aminoethyl]benzoate is an organic compound known for its distinctive chemical structure and potential applications in various fields. This compound features a benzoate moiety substituted at the 2-position by a methyl ester and a chiral aminoethyl group. Its unique configuration and structural attributes make it a significant compound in synthetic chemistry, medicinal research, and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[(1S)-1-aminoethyl]benzoate typically involves multi-step organic reactions. One common approach is:
Esterification: : Starting with benzoic acid, it undergoes esterification with methanol in the presence of a strong acid catalyst, like sulfuric acid, to form methyl benzoate.
Nitration: : Methyl benzoate is then subjected to nitration using a nitrating mixture (concentrated sulfuric acid and nitric acid) to introduce a nitro group at the 2-position.
Reduction: : The nitro group in 2-nitromethylbenzoate is reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst, or through chemical reduction with iron filings and hydrochloric acid.
Chiral Synthesis: : Enantiomerically pure (1S)-1-aminoethyl group is introduced via chiral synthesis techniques, ensuring the desired stereochemistry.
Industrial Production Methods
Industrial methods for producing this compound often involve optimizing reaction conditions for scalability and cost-effectiveness. These methods may include:
Catalytic hydrogenation processes for reducing the nitro group at larger scales.
Advanced chiral catalysts or enzyme-catalyzed reactions to ensure high yield and optical purity.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-[(1S)-1-aminoethyl]benzoate undergoes various types of chemical reactions including:
Oxidation: : Oxidative reactions may modify the amine group to form imines or oximes under appropriate conditions.
Reduction: : Reduction can further modify the nitro or amino groups depending on the reaction environment.
Substitution: : Nucleophilic substitution reactions on the benzene ring can introduce new functional groups, altering the compound's properties.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.
Reducing Agents: : Hydrogen gas with a palladium catalyst, lithium aluminum hydride.
Solvents: : Methanol, ethanol, dichloromethane for various synthesis steps.
Major Products
Oxidation may produce imine derivatives.
Reduction typically results in modified amino derivatives.
Substitution can yield a range of benzoate derivatives depending on the incoming group.
Applications De Recherche Scientifique
Methyl 2-[(1S)-1-aminoethyl]benzoate has diverse applications in scientific research:
Chemistry: : Serves as a building block in organic synthesis, especially for creating chiral intermediates.
Biology: : Used in biochemical studies for exploring enzyme-substrate interactions.
Medicine: : Investigated for its potential as a pharmacophore in developing new therapeutics.
Industry: : Used in the manufacture of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action for methyl 2-[(1S)-1-aminoethyl]benzoate is driven by its interaction with molecular targets:
Molecular Targets: : Binds to specific enzymes or receptors, influencing biochemical pathways.
Pathways: : Modifies cellular signaling pathways, potentially affecting physiological outcomes depending on the application.
Comparaison Avec Des Composés Similaires
Unique Features
Methyl 2-[(1S)-1-aminoethyl]benzoate stands out due to its chiral center and functional group versatility, which enhances its utility in chiral synthesis and medicinal chemistry.
List of Similar Compounds
Methyl 3-aminobenzoate
Ethyl 2-aminoethyl benzoate
2-(Aminomethyl)benzoic acid methyl ester
Propriétés
IUPAC Name |
methyl 2-[(1S)-1-aminoethyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-7(11)8-5-3-4-6-9(8)10(12)13-2/h3-7H,11H2,1-2H3/t7-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLZZUYUFXLIADY-ZETCQYMHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1C(=O)OC)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1C(=O)OC)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














